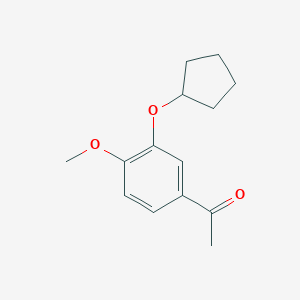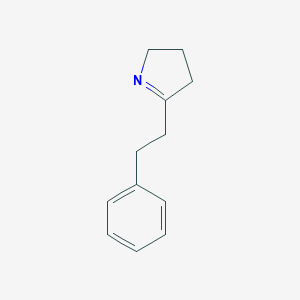
2-Phenethyl-1-pyrroline
Übersicht
Beschreibung
2-Phenethyl-1-pyrroline is a chemical compound with the molecular formula C10H11N . It is a derivative of the heterocyclic compound pyrrole . Pyrrole compounds are one of the most important classes of organic N-heterocyclic molecules, frequently found as building blocks in bio-active molecules, natural products, synthetic pharmaceuticals, ligands for coordination chemistry, electrically conducting materials, optical sensors, or light-emitting devices .
Synthesis Analysis
The synthesis of 2-Phenethyl-1-pyrroline involves the catalytic dehydrogenation of 5-phenyl-3,4-dihydro-2H-pyrrole (2-phenyl-1-pyrroline) to 2-phenyl-1H-pyrrole in the presence of palladium-supported on activated carbon (Pd/C) or on alumina (Pd/Al2O3). This process yields highly pure 2-phenylpyrrole in good yields and selectivities . The Pd/Al2O3 catalyst exhibits substantially higher activities than the Pd/C ones .Molecular Structure Analysis
The molecular structure of 2-Phenethyl-1-pyrroline consists of a five-membered ring with one nitrogen atom and four carbon atoms. The fifth carbon atom is attached to the ring and forms a phenyl group . The structure is aromatic, meaning it has a cyclic, planar arrangement of atoms with a ring of resonance bonds .Chemical Reactions Analysis
The key chemical reaction involved in the synthesis of 2-Phenethyl-1-pyrroline is the dehydrogenation of 5-phenyl-3,4-dihydro-2H-pyrrole. This reaction is catalyzed by palladium-supported catalysts .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Phenethyl-1-pyrroline include its molecular formula (C10H11N), average mass (145.201 Da), and monoisotopic mass (145.089142 Da) .Wissenschaftliche Forschungsanwendungen
Aroma Component in Food Products
2-Acetyl-1-pyrroline, a compound closely related to 2-Phenethyl-1-pyrroline, is a key aroma component in various food products. It imparts a characteristic flavor to aromatic rice and is also found in other food sources. Studies have focused on its sources, including in aromatic rice, and the factors affecting its formation. This includes agricultural parameters, postharvest processing, storage, and cooking methods influencing its concentrations in different food commodities (Routray & Rayaguru, 2018).
Structural and Quantum Mechanical Studies
Pyrrole compounds, including analogs of 2-Phenethyl-1-pyrroline, have been the subject of structural and quantum mechanical studies. Research has used various spectroscopic methods and theoretical simulations to understand their properties. The stability, vibrational modes, and electronic spectrum of these compounds have been explored, offering insights into their reactive behavior (Srikanth et al., 2020).
Chemical Synthesis
The chemistry of pyrrolidines, a group that includes 2-Phenethyl-1-pyrroline, has been studied for its applications in medicine and industry, such as in dyes and agrochemical substances. Research has delved into synthetic methods for pyrrolidines, highlighting their biological effects and potential industrial uses (Żmigrodzka et al., 2022).
Extraction and Quantification in Foods
Methods for identifying and quantifying aroma compounds like 2-Acetyl-1-pyrroline in food have been extensively reviewed. These methods aim to isolate, characterize, and quantify compounds from different types of food samples, thereby aiding in understanding their impact on food quality (Verma & Srivastav, 2020).
Advanced Analysis Techniques
Innovative techniques for analyzing key odorants in foods, such as 2-Acetyl-1-pyrroline, have been developed. These include novel derivatization methods followed by LC-MS/MS analysis, improving precision, repeatability, and recovery in food matrices (Jost, Heymann, & Glomb, 2019).
Medicinal Chemistry
Pyrrolines, including 2-Phenethyl-1-pyrroline analogs, have shown significant biological activities, particularly in medicine. Their modularity and stereo- and regioselectivity have been harnessed to synthesize a variety of polysubstituted pyrrolines, potentially useful in medicinal applications (Morin, Aly, & Arndtsen, 2013).
Eigenschaften
IUPAC Name |
5-(2-phenylethyl)-3,4-dihydro-2H-pyrrole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N/c1-2-5-11(6-3-1)8-9-12-7-4-10-13-12/h1-3,5-6H,4,7-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMOCCHAUIOQNBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=NC1)CCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40449575 | |
| Record name | 2-phenethyl-1-pyrroline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40449575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Phenethyl-1-pyrroline | |
CAS RN |
106366-23-8 | |
| Record name | 2-phenethyl-1-pyrroline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40449575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





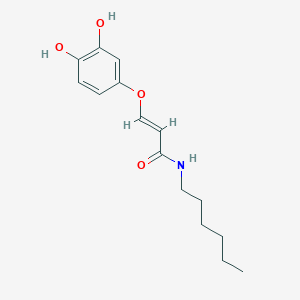
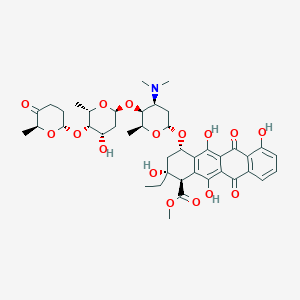
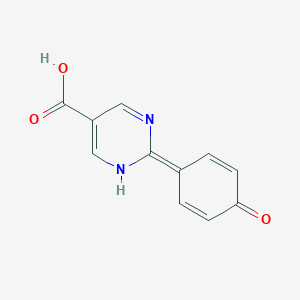
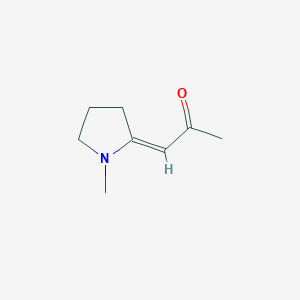
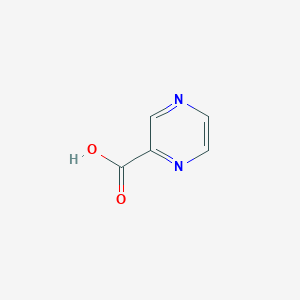
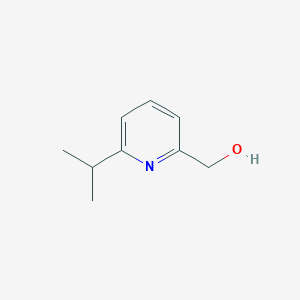

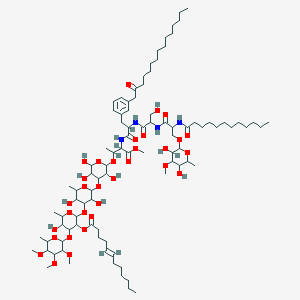
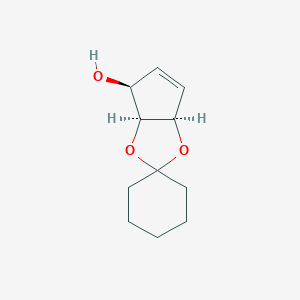
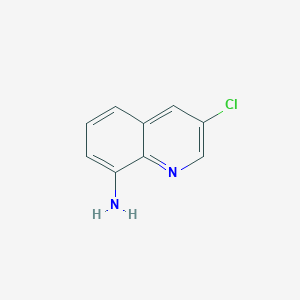
![(3S,4S)-3,4-Bis{[4-(benzyloxy)-3-methoxyphenyl]methyl}oxolan-2-one](/img/structure/B139886.png)
